![molecular formula C31H40N2 B288899 2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide](/img/structure/B288899.png)
2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is an organic compound that belongs to the amidine class of chemicals It is characterized by the presence of two isopropyl groups and two mesityl groups attached to a benzamidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide typically involves the reaction of 2,6-dimesitylaniline with diisopropylcarbodiimide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of substituted benzamidines with various functional groups.
科学的研究の応用
2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N1,N2-Diisopropyl-2,6-bis(4-tert-butylphenyl)benzamidine
- N,N’-Diisopropyl-1,4-benzenediamine
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
Uniqueness
2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of mesityl groups enhances its steric hindrance, making it a valuable ligand in coordination chemistry. Additionally, its potential biological activities set it apart from other similar compounds.
特性
分子式 |
C31H40N2 |
|---|---|
分子量 |
440.7 g/mol |
IUPAC名 |
N,N//'-di(propan-2-yl)-2,6-bis(2,4,6-trimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C31H40N2/c1-18(2)32-31(33-19(3)4)30-26(28-22(7)14-20(5)15-23(28)8)12-11-13-27(30)29-24(9)16-21(6)17-25(29)10/h11-19H,1-10H3,(H,32,33) |
InChIキー |
TUZNUAVZVKRQRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)C(=NC(C)C)NC(C)C)C |
異性体SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)/C(=N/C(C)C)/NC(C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)C(=NC(C)C)NC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
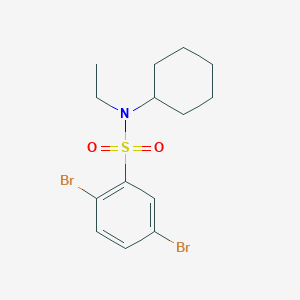
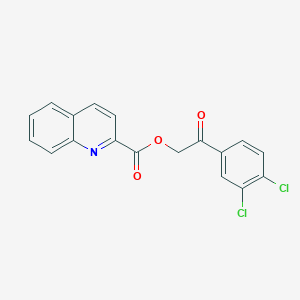
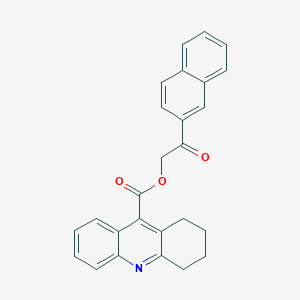
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)
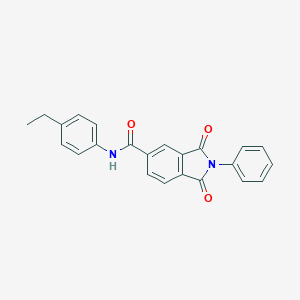
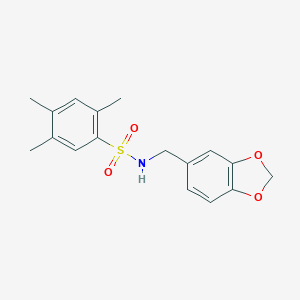
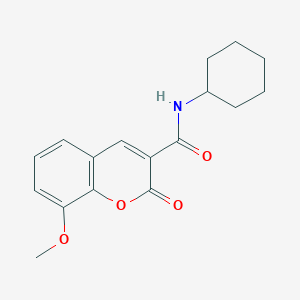
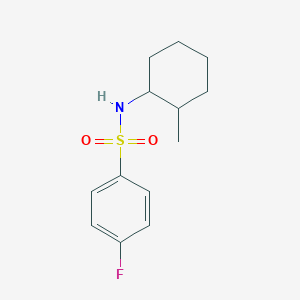
![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
